N-[2-(dimethylsulfamoyl)ethyl]-4-(4-hydroxyquinazolin-2-yl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminobenzamide with butanoyl chloride to form the quinazolinone core. This intermediate is then reacted with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylaminosulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazolinone core.
Substitution: The dimethylaminosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation . The dimethylaminosulfonyl group may enhance the compound’s solubility and bioavailability, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-hydroxy-2-quinolones, share some biological activities but may differ in their specific targets and potency.
Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfa drugs, have antibacterial properties but may not share the same range of activities as N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE.
Uniqueness
N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combination of a quinazolinone core and a dimethylaminosulfonyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H22N4O4S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C16H22N4O4S/c1-20(2)25(23,24)11-10-17-15(21)9-5-8-14-18-13-7-4-3-6-12(13)16(22)19-14/h3-4,6-7H,5,8-11H2,1-2H3,(H,17,21)(H,18,19,22) |
InChI Key |
KXBJZZOXRLPMES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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